Costic acid
CAS No.: 3650-43-9
Cat. No.: VC21335048
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3650-43-9 |
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Molecular Formula | C15H22O2 |
Molecular Weight | 234.33 g/mol |
IUPAC Name | 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1 |
Standard InChI Key | UJQGVDNQDFTTLZ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O |
SMILES | CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
Canonical SMILES | CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
Melting Point | 87-88°C |
Chemical Identity and Structure
Costic acid is a sesquiterpenoid carboxylic acid with the molecular formula C15H22O2 and a molecular weight of 234.34 . Its systematic chemical name is (2R,4aR,8aS)-decahydro-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid . Other common synonyms include Costus acid, β-Costic acid, and beta-Costic acid .
The compound features a distinctive bicyclic structure with three defined stereocenters and two methylene groups . Its structural representation can be expressed using the following identifiers:
Structural Identifiers
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SMILES notation: C[C@]12CCCC(=C)[C@@H]1CC@@HC(=C)C(O)=O
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InChI: 1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
The structure contains a naphthalene derivative backbone with defined stereochemistry at positions 2R, 4aR, and 8aS, along with a carboxylic acid functional group .
Physical and Chemical Properties
Costic acid exhibits specific physicochemical characteristics that influence its behavior in biological systems and determine its practical applications.
Physical Properties
Costic acid typically appears as a powder with the following measured and predicted physical properties:
Property | Value | Unit | Note |
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Melting point | 87-88 | °C | Experimental |
Boiling point | 362.9±21.0 | °C | Predicted |
Density | 1.04±0.1 | g/cm³ | Predicted |
LogP | 4.930 | - | Estimated |
pKa | 4.42±0.11 | - | Predicted |
Solubility Profile
The compound demonstrates selective solubility in various organic solvents including:
Thermodynamic Properties
Key thermodynamic parameters of costic acid include:
Property | Value | Unit |
---|---|---|
Gibbs free energy of formation (ΔfG°) | 1.95 | kJ/mol |
Enthalpy of formation (ΔfH° gas) | -302.00 | kJ/mol |
Enthalpy of fusion (ΔfusH°) | 19.19 | kJ/mol |
Enthalpy of vaporization (ΔvapH°) | 71.03 | kJ/mol |
Critical temperature (Tc) | 924.17 | K |
Critical pressure (Pc) | 2345.09 | kPa |
Natural Sources and Occurrence
Botanical Source
Ecological Significance
Within D. viscosa, costic acid likely plays a role in the plant's defense mechanisms against herbivores and competing plant species. The allelopathic properties of costic acid contribute to the plant's ecological advantage by inhibiting the growth of neighboring vegetation .
Biological Activities
Acaricidal Activity
Comparative studies have also evaluated structurally related compounds, with findings indicating that (+)-costal (a related compound) exhibits particularly strong acaricidal activity against Varroa destructor .
Phytotoxic Effects
Costic acid demonstrates significant phytotoxic activity, making it a candidate for development as a natural herbicide . Studies on tomato plants (Solanum lycopersicum L.) have documented several effects including:
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Growth inhibition of tomato seedlings
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Induction of chlorosis
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Development of spot lesions on leaves
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Chlorophyll depletion
Other Biological Activities
Beyond its acaricidal and phytotoxic properties, research suggests costic acid possesses:
These activities expand the potential applications of costic acid in agricultural and possibly medicinal contexts.
Mechanism of Action
Cellular Mechanisms of Phytotoxicity
Detailed investigations into the phytotoxic mode of action of α-costic acid reveal a complex cellular mechanism. Studies using biochemical assays and confocal microscopy on tomato protoplasts have elucidated several key processes:
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Induction of oxidative stress in plant cells, particularly targeting:
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Cellular damage cascade:
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Ultimate result:
This mechanism explains costic acid's effectiveness as a natural phytotoxin and supports its potential development as a bioherbicide.
Synthesis
Related Compounds
The established synthetic pathway also enables access to structurally related natural products, including:
These related compounds have also been evaluated for acaricidal activity, providing valuable structure-activity relationship data.
These applications align with growing consumer and regulatory preference for natural product-based agricultural inputs as alternatives to synthetic chemicals.
Research Applications
As a bioactive natural product with well-defined mechanisms, costic acid also serves as:
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A valuable probe for understanding cellular stress responses
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A model compound for studying autophagy and programmed cell death in plant cells
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A prototype for developing novel sesquiterpenoid-based agricultural products
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